

# **Enavogliflozin: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Enavogliflozin** is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption.[1] Developed for the management of type 2 diabetes mellitus (T2DM), **enavogliflozin** has demonstrated significant glucose-lowering effects and is under investigation for broader therapeutic applications, including obesity, heart failure, and diabetic retinopathy.[1] This technical guide provides an indepth analysis of the pharmacokinetics (PK) and pharmacodynamics (PD) of **enavogliflozin**, summarizing key preclinical and clinical research findings.

# **Pharmacological Profile**

- Drug Class: Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor.[1]
- Mechanism of Action: Enavogliflozin selectively inhibits SGLT2 in the proximal convoluted tubule of the kidneys.[2] This inhibition prevents the reabsorption of filtered glucose from the urine back into the bloodstream, leading to increased urinary glucose excretion (UGE) and consequently, a reduction in blood glucose levels.[2][3] This mechanism is independent of insulin secretion or action.[4]
- Selectivity: Enavogliflozin exhibits high selectivity for SGLT2 over SGLT1, with a reported 1,015-fold difference in inhibitory concentration.[5] The IC50 values for SGLT2 and SGLT1



are  $0.8 \pm 0.3$  nM and  $549.3 \pm 139.6$  nM, respectively.[6]

### **Pharmacokinetics**

**Enavogliflozin** has been shown to have predictable and dose-proportional pharmacokinetics in both preclinical and clinical studies.

### **Preclinical Pharmacokinetics**

Studies in mice and rats have demonstrated that **enavogliflozin** exhibits linear pharmacokinetics following both intravenous and oral administration.[6]

Table 1: Preclinical Pharmacokinetic Parameters of Enavogliflozin

| Parameter                                   | Mice                                                                                 | Rats                            | Reference |
|---------------------------------------------|--------------------------------------------------------------------------------------|---------------------------------|-----------|
| Oral Bioavailability                        | 84.5–97.2%                                                                           | 56.3–62.1%                      | [6]       |
| Dose Proportionality<br>(Oral)              | 0.3, 1, and 3 mg/kg                                                                  | 0.3, 1, and 3 mg/kg             | [6]       |
| Primary Route of Excretion                  | Biliary Biliary                                                                      |                                 | [6]       |
| Tissue Distribution                         | High accumulation in<br>the kidney (AUC ratio<br>of kidney to plasma:<br>41.9 ± 7.7) | High accumulation in the kidney | [6]       |
| Elimination Half-life<br>(T1/2) from Kidney | 29 hours                                                                             | Not specified                   | [6]       |

## **Clinical Pharmacokinetics**

In healthy volunteers and patients with T2DM, **enavogliflozin** is rapidly absorbed with a predictable pharmacokinetic profile.

Table 2: Clinical Pharmacokinetic Parameters of **Enavogliflozin** in Humans



| Parameter                                   | Value         | Condition          | Reference |
|---------------------------------------------|---------------|--------------------|-----------|
| Time to Peak Plasma<br>Concentration (Tmax) | 1.0–3.0 hours | Healthy volunteers | [7][8]    |
| Elimination Half-life<br>(T1/2)             | 13–29 hours   | Healthy volunteers | [7][8]    |
| Dose Proportionality (Multiple Doses)       | 0.1 to 2.0 mg | Healthy volunteers | [7][8]    |

# **Pharmacodynamics**

The primary pharmacodynamic effect of **enavogliflozin** is the dose-dependent increase in urinary glucose excretion, leading to improvements in glycemic control.

# **Urinary Glucose Excretion (UGE)**

- In healthy volunteers, a single dose of enavogliflozin resulted in a dose-dependent increase in UGE.[9]
- At steady-state, multiple doses of enavogliflozin (0.3 to 2.0 mg) led to a UGE of 50 to 60 g/day .[7][8]
- In a comparative study, enavogliflozin 0.3 mg demonstrated a greater increase in urinary glucose to creatinine ratio (UGCR) at week 24 compared to dapagliflozin 10 mg (adjusted mean change: 60.48 g/g vs. 44.94 g/g).[8]

# **Glycemic Control**

- Monotherapy: In a 24-week trial, enavogliflozin 0.3 mg monotherapy in patients with T2DM resulted in a placebo-adjusted mean change in HbA1c from baseline of -0.99%.[10]
- Combination Therapy: As an add-on to metformin, **enavogliflozin** 0.3 mg was non-inferior to dapagliflozin 10 mg in reducing HbA1c at 24 weeks.[8]
- Effect of Renal Function: The glucosuric effect of **enavogliflozin** decreases with renal impairment.[11] However, in patients with mildly reduced eGFR, **enavogliflozin** showed a



significantly greater reduction in HbA1c compared to dapagliflozin.[4][12]

Table 3: Key Pharmacodynamic Outcomes of Enavogliflozin in Clinical Trials

| Outcome                                        | Dosage     | Study<br>Population   | Result      | Reference |
|------------------------------------------------|------------|-----------------------|-------------|-----------|
| Change in<br>HbA1c (vs.<br>placebo)            | 0.3 mg     | T2DM                  | -0.99%      | [10]      |
| Change in Fasting Plasma Glucose (vs. placebo) | 0.3 mg     | T2DM                  | -40.1 mg/dL | [13]      |
| Change in Body<br>Weight (vs.<br>placebo)      | 0.3 mg     | T2DM                  | -2.5 kg     | [13]      |
| Steady-State<br>UGE                            | 0.3-2.0 mg | Healthy<br>Volunteers | 50-60 g/day | [7][8]    |

# Experimental Protocols Pharmacokinetic Analysis

Analyte Quantification: The concentration of **enavogliflozin** in plasma and tissue homogenates is typically determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Sample Preparation:
  - Aliquots of plasma or tissue homogenate are mixed with an internal standard (e.g., a deuterated version of enavogliflozin).
  - Liquid-liquid extraction is performed using a solvent such as methyl tert-butyl ether (MTBE).



- The organic layer is separated, evaporated, and the residue is reconstituted for analysis.
- LC-MS/MS Conditions:
  - Chromatographic Separation: A C18 column is commonly used with a gradient mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile with formic acid).
  - Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

# Pharmacodynamic Assessment: Urinary Glucose Excretion

- Study Design: Clinical trials evaluating the pharmacodynamics of enavogliflozin typically involve controlled studies in healthy volunteers or patients with T2DM.
- Urine Collection: Timed urine collections are performed at baseline and at various intervals after drug administration (e.g., 0-4h, 4-8h, 8-12h, 12-24h).
- Glucose Measurement: The glucose concentration in the collected urine samples is measured using a validated analytical method, such as a glucose oxidase assay.
- Data Analysis: The total amount of glucose excreted over a specific time interval is calculated and often normalized to urinary creatinine to account for variations in urine dilution.

# **Visualizations**



### Mechanism of Action of Enavogliflozin



Click to download full resolution via product page

Caption: Mechanism of action of **enavogliflozin** in the renal proximal tubule.



### Experimental Workflow for Enavogliflozin Pharmacokinetic Studies



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

• 1. Enavogliflozin | Advanced Drug Monograph | MedPath [trial.medpath.com]

# Foundational & Exploratory





- 2. Daewoong Pharmaceutical Presents Phase 3 Clinical Trial Results of New Diabetes Treatment 'Enavogliflozin' and Roadmap to Enter 50 Countries by 2030 [prnewswire.com]
- 3. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of enavogliflozin vs. dapagliflozin as add-on therapy in patients with type 2 diabetes mellitus based on renal function: a pooled analysis of two randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study Design and Protocol for a Randomized Controlled Trial of Enavogliflozin to Evaluate Cardiorenal Outcomes in Type 2 Diabetes (ENVELOP) PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Tissue Distribution of Enavogliflozin in Mice and Rats PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-dmj.org [e-dmj.org]
- 8. Efficacy and Safety of Enavogliflozin versus Dapagliflozin as Add-on to Metformin in Patients with Type 2 Diabetes Mellitus: A 24-Week, Double-Blind, Randomized Trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Study Design and Protocol for a Randomized Controlled Trial of Enavogliflozin to Evaluate Cardiorenal Outcomes in Type 2 Diabetes (ENVELOP) [e-dmj.org]
- 11. The effect of renal function on the pharmacokinetics and pharmacodynamics of enavogliflozin, a potent and selective sodium-glucose cotransporter-2 inhibitor, in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Enavogliflozin: A Technical Deep Dive into its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607307#pharmacokinetics-and-pharmacodynamics-of-enavogliflozin-in-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com